8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one
Overview
Description
8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one is a compound belonging to the class of quinolinones. This compound is known for its unique chemical structure, which includes a chlorine atom at the 8th position and a nitro group at the 6th position on the quinolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-ones with chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by nitration using nitric acid . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, amino derivatives, and other functionalized quinolinone compounds .
Scientific Research Applications
8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it is known to act as a selective antagonist of glutamate receptors, specifically the AMPA/kainate subtype. This interaction can modulate neurotransmission and has implications for neurological research.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 8-Methoxy-3,4-dihydro-1H-quinolin-2-one
- 3,4-Dihydro-1H-quinolin-2-one
Uniqueness
8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both chlorine and nitro groups on the quinolinone ring. These functional groups confer distinct chemical reactivity and biological activity compared to other quinolinone derivatives .
Properties
IUPAC Name |
8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKDTUKJCWPULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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